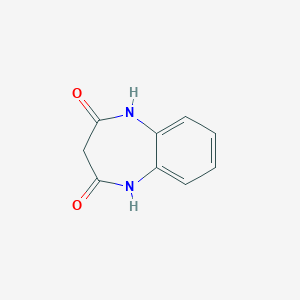

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione

描述

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, commonly referred to as clobazam, is a compound belonging to the benzodiazepine class of medications. It is primarily recognized for its anxiolytic and anticonvulsant properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Clobazam is characterized by a unique chemical structure that contributes to its biological activity. The molecular formula is C15H14ClN2O2, and its structure includes a benzodiazepine core with specific substitutions that enhance its efficacy.

The primary mechanism of action of clobazam involves modulation of the gamma-aminobutyric acid (GABA) receptor system. Clobazam acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA neurotransmission. This action leads to increased neuronal inhibition and contributes to its anxiolytic and anticonvulsant effects .

Anxiolytic Effects

Clobazam has been shown to exhibit significant anxiolytic properties in various clinical studies. For instance, a study involving patients with anxiety disorders demonstrated that a single administration of clobazam improved vigilance and reduced anxiety symptoms effectively .

Anticonvulsant Activity

Research indicates that clobazam is effective in treating seizure disorders. It has been particularly noted for its efficacy in Lennox-Gastaut syndrome and other refractory epilepsy conditions. Its anticonvulsant effects are attributed to its ability to enhance GABAergic transmission .

Antitumor Activity

Recent studies have explored the potential antitumor activities of clobazam derivatives. A series of novel 1,5-benzodiazepine-2,4-dione derivatives were synthesized and tested against various cancer cell lines. Notably, one derivative exhibited antitumor activity comparable to that of 5-Fluorouracil against MCF-7 breast cancer cells . This suggests that modifications to the benzodiazepine structure may yield compounds with enhanced anticancer properties.

Clinical Application in Anxiety Disorders

In a clinical trial involving patients with generalized anxiety disorder (GAD), clobazam was administered over several weeks. Results indicated a significant reduction in anxiety levels compared to placebo groups, with minimal side effects reported .

Efficacy in Epilepsy Management

A multicenter study assessed the long-term efficacy and safety of clobazam in patients with treatment-resistant epilepsy. The findings revealed that clobazam reduced seizure frequency significantly in over 60% of participants, highlighting its role as an effective adjunctive therapy .

Comparative Analysis of Biological Activity

| Activity | Clobazam | Other Benzodiazepines |

|---|---|---|

| Anxiolytic Effect | High | Variable |

| Anticonvulsant Effect | High | Moderate to High |

| Antitumor Activity | Moderate | Low |

| Side Effects | Low | Moderate |

科学研究应用

Pharmaceutical Applications

1. Anti-Anxiety and Anti-Seizure Properties

One of the most notable applications of 1H-1,5-benzodiazepine-2,4(3H,5H)-dione derivatives, such as Clobazam, is their use as anxiolytic and anticonvulsant agents. A randomized double-blind study involving outpatients with anxiety and sleep disturbances demonstrated significant therapeutic effects over a four-week period. Patients treated with Clobazam showed reductions in both psychic and somatic anxiety symptoms, with improved vigilance as measured by critical flicker fusion tests .

2. Mechanism of Action

The mechanism by which these compounds exert their effects involves modulation of GABA_A receptors in the central nervous system. Benzodiazepines enhance the effect of the neurotransmitter GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition and subsequent anxiolytic effects . This makes them effective not only for treating anxiety but also for managing seizure disorders.

Corrosion Inhibition

1. Corrosion Studies

Recent studies have investigated the potential of this compound as a corrosion inhibitor for mild steel in hydrochloric acid solutions. The compound exhibited significant inhibition rates, suggesting its utility in protecting metals from corrosive environments .

2. Mechanistic Insights

The inhibition mechanism is attributed to the adsorption of the compound onto the metal surface, forming a protective layer that reduces metal dissolution rates. This application is particularly relevant in industrial settings where metal components are exposed to acidic conditions.

Synthetic Organic Chemistry

1. Intermediates in Synthesis

this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its derivatives are used to create fused ring systems that are key in developing new pharmaceuticals .

2. Reaction Pathways

For example, reactions involving 3-allyl-1,5-dimethyl-1H-1,5-benzodiazepine-2,4-dione have been explored to produce novel compounds through cycloaddition reactions with nitriloxides . This highlights the versatility of benzodiazepine derivatives in synthetic methodologies.

化学反应分析

Cycloaddition Reactions

The compound undergoes [3+2] cycloaddition with nitriloxides generated in situ from benzaldoxime and sodium hypochlorite. This reaction proceeds via a biphasic system (water-chloroform) at 0°C for 4 hours, yielding fused-ring systems with isoxazoline moieties .

Example Reaction:

3-Allyl-1,5-dimethyl-1,5-benzodiazepine-2,4-dione + Benzaldoxime

↓ (NaOCl, 0°C)

1,5-Dimethyl-3-(3-phenyl-4,5-dihydroisoxazol-5-ylmethyl)-1,5-dihydro-benzo diazepine-2,4-dione

Yield: 75%

Key Structural Features:

-

The seven-membered benzodiazepine ring adopts a boat conformation.

Nucleophilic Substitution

The methylene group at position 3 exhibits acidity, enabling deprotonation with potassium tert-butoxide. The resulting carbanion reacts with electrophiles such as benzoyl chloride to form 3-substituted derivatives .

Experimental Protocol:

-

Deprotonation: KOtBu in DMF (15 mL) at RT.

-

Electrophilic attack: Benzoyl chloride (2.88 mmol) added to the carbanion.

-

Product: 3-Benzoyl-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione .

Conformational Analysis:

-

The benzoyl group occupies an axial position.

Cyclization and Ring Expansion

Reactions with reagents like 2-methylene-malononitrile or ethane-1,2-diamine facilitate cyclization to form expanded heterocycles:

Oxidation and Ring Contraction

Oxidative ring contraction occurs when aminal-containing derivatives are treated with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):

Example:

5-Aryl-2,3,5,6-tetrahydro-3H-imidazo[2,1-b] benzotriazepine

↓ (DDQ, MeOH)

1-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles .

Formation of Triazepine Derivatives

Reaction with acyl isoselenocyanates (generated from acyl chlorides and KSeCN) produces 1,3,5-triazepineselone derivatives under mild conditions :

Mechanism:

-

Acyl isoselenocyanate intermediate formation.

-

Nucleophilic attack by o-phenylenediamine.

-

Cyclization and water elimination.

Typical Yield: Moderate to high (50–80%) .

Structural and Conformational Insights

-

Boat Conformation: Observed in seven-membered rings during cycloaddition and substitution reactions .

-

Steric Effects: Bulky substituents (e.g., benzoyl) induce non-planar arrangements, as seen in dihedral angles .

This reactivity profile underscores the versatility of 1,5-benzodiazepine-2,4-dione as a scaffold for synthesizing bioactive molecules, including anxiolytics and anticancer agents .

属性

IUPAC Name |

1,5-dihydro-1,5-benzodiazepine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-5-9(13)11-7-4-2-1-3-6(7)10-8/h1-4H,5H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFHOAZOCIELCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198073 | |

| Record name | 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49799-48-6 | |

| Record name | 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049799486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49799-48-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,5-BENZODIAZEPINE-2,4(3H,5H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F295F23IHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。